Cas no 2580096-26-8 (rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate)

rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-27724847
- rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate
- 2580096-26-8
-
- インチ: 1S/C7H13NO3/c1-10-7(9)5-2-3-11-6(5)4-8/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1
- InChIKey: HTJLQKWFAQWGHZ-PHDIDXHHSA-N
- SMILES: O1CC[C@@H](C(=O)OC)[C@H]1CN
計算された属性
- 精确分子量: 159.08954328g/mol
- 同位素质量: 159.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.8
- トポロジー分子極性表面積: 61.6Ų
rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27724847-0.1g |
rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate |
2580096-26-8 | 95.0% | 0.1g |
$1660.0 | 2025-03-20 | |
Enamine | EN300-27724847-0.25g |
rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate |
2580096-26-8 | 95.0% | 0.25g |
$1735.0 | 2025-03-20 | |
Enamine | EN300-27724847-2.5g |
rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate |
2580096-26-8 | 95.0% | 2.5g |
$3696.0 | 2025-03-20 | |
Enamine | EN300-27724847-5.0g |
rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate |
2580096-26-8 | 95.0% | 5.0g |
$5470.0 | 2025-03-20 | |
Enamine | EN300-27724847-10.0g |
rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate |
2580096-26-8 | 95.0% | 10.0g |
$8110.0 | 2025-03-20 | |
Enamine | EN300-27724847-0.5g |
rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate |
2580096-26-8 | 95.0% | 0.5g |
$1811.0 | 2025-03-20 | |
Enamine | EN300-27724847-0.05g |
rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate |
2580096-26-8 | 95.0% | 0.05g |
$1584.0 | 2025-03-20 | |
Enamine | EN300-27724847-1.0g |
rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate |
2580096-26-8 | 95.0% | 1.0g |
$1887.0 | 2025-03-20 |
rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate 関連文献
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylateに関する追加情報
Introduction to Rac-Methyl (2R,3S)-2-(Aminomethyl)oxolane-3-Carboxylate (CAS No. 2580096-26-8)
Rac-Methyl (2R,3S)-2-(Aminomethyl)oxolane-3-carboxylate (CAS No. 2580096-26-8) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound is a derivative of oxolane, a five-membered ring containing an oxygen atom, and features an aminomethyl group and a carboxylate ester. The racemic nature of the compound indicates the presence of both enantiomers, which can have distinct biological effects and pharmacological profiles.
The synthesis of Rac-Methyl (2R,3S)-2-(Aminomethyl)oxolane-3-carboxylate involves several steps, including the formation of the oxolane ring and the introduction of the aminomethyl and carboxylate functionalities. Recent advancements in asymmetric synthesis have enabled more efficient and selective methods for producing this compound, which is crucial for its application in drug discovery and development. Techniques such as organocatalysis and transition-metal catalysis have been particularly effective in achieving high enantioselectivity and yield.
In terms of its biological activity, Rac-Methyl (2R,3S)-2-(Aminomethyl)oxolane-3-carboxylate has shown promising results in various preclinical studies. Research has indicated that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, studies have explored its potential as an antiviral agent, particularly against RNA viruses like influenza and coronaviruses. The mechanism of action is believed to involve the modulation of key signaling pathways involved in inflammation and viral replication.
The pharmacokinetic profile of Rac-Methyl (2R,3S)-2-(Aminomethyl)oxolane-3-carboxylate has also been extensively studied. It has been found to have good oral bioavailability and a favorable distribution profile, which are essential characteristics for a drug candidate. The compound's stability in physiological conditions and its ability to cross the blood-brain barrier have also been evaluated, highlighting its potential for central nervous system (CNS) disorders. These properties make it an attractive candidate for further clinical development.
Clinical trials are currently underway to assess the safety and efficacy of Rac-Methyl (2R,3S)-2-(Aminomethyl)oxolane-3-carboxylate in various therapeutic areas. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. The compound's ability to target multiple pathways involved in disease progression has sparked interest in its potential as a multi-target therapy. Ongoing research is focused on optimizing dosing regimens and exploring combination therapies to enhance its therapeutic benefits.
In addition to its therapeutic applications, Rac-Methyl (2R,3S)-2-(Aminomethyl)oxolane-3-carboxylate has also found use as a valuable tool in chemical biology research. Its unique structure allows it to serve as a scaffold for the development of novel bioactive molecules with diverse biological activities. Researchers are actively exploring its derivatives to identify compounds with improved potency and selectivity for specific targets.
The environmental impact of Rac-Methyl (2R,3S)-2-(Aminomethyl)oxolane-3-carboxylate is another important consideration in its development as a pharmaceutical product. Studies have shown that the compound is biodegradable under environmental conditions, reducing the risk of long-term ecological effects. This property aligns with the growing emphasis on sustainable chemistry practices in drug discovery and production.
In conclusion, Rac-Methyl (2R,3S)-2-(Aminomethyl)oxolane-3-carboxylate (CAS No. 2580096-26-8) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable biological activity and pharmacokinetic profile, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in the treatment of various diseases.
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